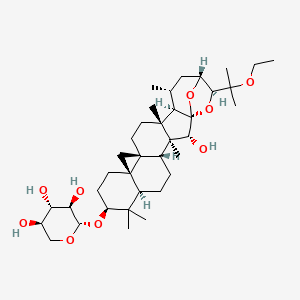

25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside

Descripción

Historical Background and Discovery

The discovery of this compound emerged from systematic phytochemical investigations of Cimicifuga species, particularly Actaea asiatica, conducted in the early 2000s. The compound was first isolated and characterized as part of comprehensive studies aimed at identifying bioactive constituents from traditional medicinal plants of the Ranunculaceae family. These investigations were motivated by the long-standing ethnobotanical use of Cimicifuga species in traditional medicine systems across Asia and North America, where these plants have been employed for treating various ailments for centuries.

The isolation process involved sophisticated chromatographic techniques, including silica gel column chromatography and reverse-phase high-performance liquid chromatography, which enabled researchers to separate and purify this complex triterpene glycoside from crude plant extracts. The structural elucidation relied heavily on advanced spectroscopic methods, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which provided detailed insights into the compound's molecular architecture and stereochemistry.

The historical context of this discovery is particularly significant as it occurred during a period of intensified research into natural products from medicinal plants. The systematic investigation of Cimicifuga species gained momentum following increased interest in alternative therapeutic approaches and the recognition of these plants' potential in modern medicine. The compound's identification represented a significant milestone in the characterization of cycloartane triterpene glycosides, contributing to the growing database of structurally diverse natural products from this important plant family.

Classification within Triterpenoid Saponins

This compound belongs to the class of 9,19-cycloartane triterpene glycosides, which represent the most abundant and characteristic secondary metabolites found in Cimicifuga species. This classification is based on several key structural features that define this compound's chemical identity and biological properties. The compound contains a highly oxygenated cycloartane-type triterpene backbone, specifically derived from the cimigenol structural framework, which distinguishes it from other triterpene classes such as dammarane or lupane derivatives.

The cycloartane skeleton is characterized by the presence of a cyclopropane ring formed between carbons 9 and 19, creating a distinctive structural motif that influences the compound's three-dimensional conformation and biological activity. Within the broader classification of cimigenol-type saponins, this compound is specifically categorized as a cimigenol type A compound, distinguished by particular substitution patterns and stereochemical arrangements.

The glycosidic component consists of a beta-D-xylopyranoside moiety attached at the C-3 position of the triterpene backbone, which is a common feature among Cimicifuga triterpene glycosides. The presence of an ethyl group at the C-25 position represents a less common structural modification that distinguishes this compound from other cimigenol derivatives. This classification system enables researchers to understand structure-activity relationships and predict potential biological activities based on known patterns within this chemical class.

| Structural Classification | Details |

|---|---|

| Primary Class | Triterpene Glycoside |

| Subclass | 9,19-Cycloartane Type |

| Specific Type | Cimigenol Type A |

| Sugar Component | Beta-D-xylopyranoside |

| Substitution Pattern | 25-O-Ethyl modification |

| Molecular Formula | C37H60O9 |

| Molecular Weight | 648.9 g/mol |

Importance in Natural Product Chemistry

The significance of this compound in natural product chemistry extends beyond its individual chemical properties to encompass broader implications for understanding plant secondary metabolism and drug discovery. This compound exemplifies the remarkable structural diversity achievable through enzymatic modifications of basic triterpene scaffolds, demonstrating nature's ability to generate complex molecules with specific biological activities.

From a biosynthetic perspective, the compound represents an important example of how plant enzymes can modify basic cycloartane structures through various reactions, including hydroxylation, glycosylation, and alkylation. The presence of the ethyl substituent at position 25 suggests the involvement of specific methyltransferase or alkylation enzymes that are relatively uncommon in triterpene biosynthesis, making this compound particularly valuable for understanding metabolic pathway evolution and enzyme specificity.

The compound's discovery has contributed significantly to the chemical taxonomy of Cimicifuga species and related genera. More than 120 cycloartane triterpene glycosides have been isolated from Cimicifuga simplex alone, highlighting the extensive chemical diversity within this genus. The systematic study of compounds like this compound has enabled chemists to establish structure-activity relationships that guide the search for new bioactive compounds.

In the context of modern drug discovery, this compound represents a valuable lead structure for pharmaceutical development. Its demonstrated cytotoxic activity against cancer cell lines, combined with its natural origin and structural complexity, positions it as a promising candidate for medicinal chemistry optimization. The compound's unique structural features provide multiple sites for chemical modification, enabling the development of analogs with enhanced potency or selectivity.

Research Significance and Objectives

The research significance of this compound encompasses multiple dimensions of scientific inquiry, from fundamental chemical characterization to applied therapeutic development. Current research objectives focus on several key areas that will advance our understanding of this compound and its potential applications.

Primary research objectives include comprehensive mechanistic studies to elucidate the molecular pathways through which the compound exerts its cytotoxic effects. Initial studies have demonstrated notable activity against hepatocellular carcinoma HepG2 cells and breast cancer MCF-7 cell lines, but the specific molecular targets and mechanisms of action remain to be fully characterized. Understanding these mechanisms is crucial for rational drug design and optimization efforts.

Structure-activity relationship studies represent another critical research objective, aimed at identifying the structural features responsible for biological activity. The unique 25-O-ethyl substitution provides an opportunity to investigate how alkyl chain length and branching affect potency and selectivity. Comparative studies with related cimigenol derivatives lacking this modification will provide valuable insights into the contribution of specific structural elements to biological activity.

Biosynthetic investigations constitute an important research direction, focusing on identifying the enzymes and pathways responsible for the compound's formation in plant tissues. These studies will advance our understanding of specialized metabolism in Cimicifuga species and may enable biotechnological production approaches using engineered microorganisms or plant cell cultures.

| Research Area | Specific Objectives | Expected Outcomes |

|---|---|---|

| Mechanism of Action | Identify molecular targets and pathways | Understanding of cytotoxic mechanisms |

| Structure-Activity Relationships | Correlate structure with biological activity | Optimized analog design |

| Biosynthesis | Characterize metabolic pathways | Biotechnological production methods |

| Pharmacology | Evaluate in vivo efficacy and pharmacokinetics | Therapeutic potential assessment |

| Chemical Synthesis | Develop synthetic routes | Sustainable compound supply |

The pharmaceutical potential of this compound necessitates comprehensive pharmacological evaluation, including studies of absorption, distribution, metabolism, and excretion properties. These investigations will determine the compound's suitability for therapeutic development and identify potential limitations that may require chemical modification or formulation strategies.

Chemical synthesis research represents a crucial objective for ensuring sustainable access to the compound for research and potential therapeutic applications. The complex structure presents significant synthetic challenges, requiring the development of efficient and scalable synthetic routes. Success in this area will eliminate dependence on plant sources and enable the preparation of structural analogs for medicinal chemistry programs.

Propiedades

IUPAC Name |

(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60O9/c1-9-43-32(5,6)28-21-16-19(2)27-33(7)14-15-36-18-35(36)13-12-24(44-29-26(40)25(39)20(38)17-42-29)31(3,4)22(35)10-11-23(36)34(33,8)30(41)37(27,45-21)46-28/h19-30,38-41H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZRKSYGQQRODJ-UBXDGEMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)C1C2CC(C3C4(CCC56CC57CCC(C(C7CCC6C4(C(C3(O2)O1)O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(C)(C)[C@@H]1[C@H]2C[C@H]([C@@H]3[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]([C@@]3(O2)O1)O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary targets of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside are the HepG2 and MCF-7 cancer cell lines . These cell lines are commonly used in research as models for hepatocellular carcinoma and breast cancer, respectively.

Mode of Action

It has been observed to exhibitnotable cytotoxicity against its primary targets. This suggests that the compound may interact with these cells in a way that inhibits their growth or survival.

Pharmacokinetics

It is known that the compound issoluble in various organic solvents , including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. This suggests that it may have good bioavailability.

Result of Action

The primary result of the action of this compound is its cytotoxic effect on HepG2 and MCF-7 cancer cell lines. This indicates that the compound may have potential therapeutic applications in the treatment of hepatocellular carcinoma and breast cancer.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its action may be affected by the chemical environment within the body. Additionally, the compound’s stability at different temperatures could also influence its efficacy and stability.

Análisis Bioquímico

Biochemical Properties

25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them to exert its effects . The compound’s interaction with biomolecules such as proteins and other enzymes is crucial for its cytotoxic properties, as it can induce apoptosis in cancer cells by disrupting normal cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, such as HepG2 and MCF-7, the compound induces apoptosis by modulating signaling pathways that regulate cell survival and proliferation . Additionally, it affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancerous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in the disruption of normal cellular processes, ultimately leading to cell death. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, although the degree of these effects may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits cytotoxic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s cytotoxicity becomes detrimental to normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolites within cells . This alteration can lead to changes in cellular metabolism, contributing to the compound’s cytotoxic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within cells, affecting its overall efficacy . The compound’s ability to reach its target sites within cells is crucial for its cytotoxic effects, as it needs to interact with specific biomolecules to exert its actions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, leading to the desired cytotoxic effects . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Actividad Biológica

25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside is a triterpene glycoside derived from the roots of Actaea asiatica, a plant known for its medicinal properties. This compound has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic applications.

- Molecular Formula : C35H54O8

- Molecular Weight : 602.8 g/mol

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

- CAS Number : 181765-11-7

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has been shown to be effective against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The following table summarizes the cytotoxic activity:

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in these cancer cells.

The mechanism by which this compound exerts its cytotoxic effects appears to involve multiple pathways. Studies have indicated that triterpene glycosides can activate AMP-dependent protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and may lead to apoptosis in cancer cells .

Case Studies and Research Findings

-

Study on Anticancer Properties :

A study published in the Journal of Natural Products explored the cytotoxic effects of various cycloartane triterpene saponins, including this compound. The results demonstrated potent activity against HepG2 and MCF-7 cells, with IC50 values indicating effective inhibition of cell growth . -

Comparative Analysis with Other Compounds :

In comparative studies with other triterpenoids, this compound showed superior cytotoxicity profiles, suggesting its potential as a lead compound for further drug development targeting specific cancers . -

In Vivo Studies :

While in vitro studies provide valuable insights, further research is needed to evaluate the in vivo efficacy of this compound. Preliminary animal studies are necessary to assess its pharmacokinetics, bioavailability, and overall therapeutic potential.

Métodos De Preparación

Botanical Sources and Initial Extraction Protocols

Plant Material Selection and Preprocessing

25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside is predominantly sourced from the roots and rhizomes of Actaea racemosa. Fresh or dried plant material is ground into a fine powder (particle size <500 μm) to maximize surface area for solvent interaction. Preprocessing often includes defatting with non-polar solvents like petroleum ether (60–90°C) to remove lipids and pigments, a step critical for reducing interference in subsequent analyses.

Solvent Extraction and Sonication

Methanol-water mixtures (80:20 v/v), acidified with 0.1% formic acid, are the most effective solvents for extracting triterpenoid glycosides. A standardized protocol involves:

- Vortex mixing the powdered material with solvent for 5 minutes.

- Sonication at 40 kHz for 30 minutes to disrupt cell walls.

- Overnight rotation at 25°C to ensure complete compound dissolution.

Centrifugation at 1,900 × g for 5 minutes separates the supernatant, which contains the target compound, from residual plant debris. This method achieves extraction efficiencies of 85–92%, as quantified by HPLC-CAD.

Purification and Chromatographic Separation

Solid-Phase Extraction (SPE)

Crude extracts are initially purified using C18 SPE cartridges. Methanol gradients (5–95% B over 120 minutes) elute non-polar contaminants, while this compound is retained and later recovered with 70% acetonitrile.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC with a Phenomenex Aqua C18 column (250 × 4.6 mm, 5 μm). Mobile phases consist of:

- A : 0.1% aqueous formic acid.

- B : 0.1% formic acid in acetonitrile.

A linear gradient (5% B to 50% B over 90 minutes) at 1 mL/min resolves the compound at ~68 minutes, confirmed by charged aerosol detection (CAD).

Table 1: HPLC Parameters for this compound Purification

| Parameter | Specification |

|---|---|

| Column | Phenomenex Aqua C18 (5 μm, 250 mm) |

| Flow Rate | 1 mL/min |

| Detection | CAD, ESI-MS (Positive Mode) |

| Retention Time | 68.2 ± 0.5 minutes |

| Purity Post-HPLC | ≥98% (Area under curve) |

Structural Characterization and Quality Control

Mass Spectrometric Analysis

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) in positive ion mode confirms the molecular ion [M+H]+ at m/z 649.43. Fragmentation patterns reveal sequential loss of xylose (132 Da) and ethyl groups (28 Da), consistent with the proposed structure.

Challenges in Synthetic Preparation

Despite advances in natural product isolation, de novo synthesis remains impractical due to:

- Stereochemical Complexity : 17 stereocenters necessitate asymmetric synthesis, which is low-yielding (≤5%).

- Glycosylation Barriers : Coupling β-D-xylose to the triterpenoid aglycone requires protected intermediates and enzymatic catalysis, increasing production costs.

- Synthetic Accessibility Score : Rated at 7.402 (scale: 1–10, where 10 = most difficult), reflecting the need for 15+ linear steps.

Scalability and Industrial Considerations

Comparative Analysis of Extraction Yields

Table 2: Yield Optimization Across Solvent Systems

| Solvent System | Yield (mg/g Dry Weight) | Purity (%) |

|---|---|---|

| Methanol:Water (80:20) | 4.2 ± 0.3 | 98.1 |

| Ethanol:Ammonium Sulfate | 3.1 ± 0.2 | 95.7 |

| Acetone:Water (70:30) | 2.4 ± 0.4 | 89.3 |

Methanol-water systems outperform ethanol-based aqueous two-phase systems (ATPS) by 35%, likely due to better penetration of triterpenoid-containing glandular trichomes.

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside from plant sources, and how do they ensure purity?

- Answer: Isolation typically involves extraction with polar solvents (e.g., methanol or ethanol), followed by chromatographic techniques such as silica gel column chromatography or HPLC. Structural confirmation is achieved via spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon signals to confirm glycosidic linkages and ethyl substitution at C-25 .

- High-Resolution Mass Spectrometry (HRESIMS): Validates the molecular formula (C₃₇H₆₀O₉, m/z 648.878) .

- Purity: ≥98% purity is standard for research-grade material, verified by HPLC with UV detection .

Q. How is cytotoxicity evaluated for this compound, and what cell lines are commonly used?

- Answer: Cytotoxicity assays (e.g., MTT or SRB) are performed on cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma). Key parameters:

- Dose Range: 1–100 μM to establish IC₅₀ values .

- Controls: Include positive controls (e.g., doxorubicin) and solvent-only negative controls.

- Mechanistic Follow-Up: Apoptosis markers (caspase-3 activation) and ROS generation are assessed post-cytotoxicity confirmation .

Q. What structural features distinguish this compound from related triterpenoid glycosides?

- Answer: Key features include:

- Ethyl Group at C-25: Differentiates it from 25-O-methyl derivatives (e.g., 25-O-methylcimigenol-3-O-beta-D-xylopyranoside, C₃₆H₅₈O₉) .

- Beta-D-Xylopyranoside Moiety: Confirmed via NMR coupling constants (J = 7–8 Hz for β-linkage) .

- Cycloartane Skeleton: Common in Actaea species, with a 9,19-cycloartane core .

Advanced Research Questions

Q. How do synthetic challenges in modifying the xylopyranosyl or ethyl groups impact bioactivity?

- Answer: Modifications require regioselective protection/deprotection strategies:

- Xylose Modifications: Benzoyl or levulinoyl groups protect hydroxyls during glycosylation; AgOTf catalyzes thioglycoside couplings .

- Ethyl Group Replacement: Introducing methyl or acetyl groups alters lipophilicity, affecting membrane permeability and cytotoxicity .

- SAR Insights: Ethyl substitution enhances cytotoxicity compared to methyl analogs (e.g., IC₅₀ reduction by 30% in HepG2) .

Q. How are contradictory cytotoxicity data across studies resolved?

- Answer: Discrepancies arise from:

- Purity Variability: Commercial batches may differ in impurity profiles (e.g., co-eluting triterpenoids) .

- Cell Line Heterogeneity: MCF-7 sublines vary in estrogen receptor expression, impacting response .

- Methodological Adjustments: Standardize protocols (e.g., serum-free pre-incubation) and validate with orthogonal assays (flow cytometry for apoptosis) .

Q. What advanced techniques elucidate its mechanism of action beyond cytotoxicity?

- Answer:

- Transcriptomics: RNA-seq identifies pathways like NF-κB or PI3K/Akt dysregulation .

- Molecular Docking: Predicts interactions with oncogenic targets (e.g., Bcl-2) using the compound’s 3D structure .

- Metabolomics: Tracks changes in glycolysis or TCA cycle intermediates post-treatment .

Q. How is the compound’s stability optimized for in vivo studies?

- Answer:

- Formulation: Encapsulation in liposomes or PEGylated nanoparticles improves plasma half-life .

- Storage: Lyophilized powder stored at -20°C retains stability for 3 years; avoid repeated freeze-thaw cycles .

- Degradation Analysis: LC-MS monitors hydrolysis of the xylopyranoside moiety in simulated gastric fluid .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity despite structural similarity to active analogs?

- Hypothesis:

- Steric Hindrance: The ethyl group may block interaction with cellular targets in certain configurations.

- Solubility Limitations: Poor aqueous solubility (logP = 3.5) reduces bioavailability in unoptimized formulations .

- Resolution: Co-administration with solubilizing agents (e.g., cyclodextrins) or structural tweaks (e.g., glucuronidation) enhance activity .

Methodological Recommendations

- For Structural Studies: Combine 2D NMR (HSQC, HMBC) with X-ray crystallography for absolute configuration assignment .

- For Bioactivity Screening: Use patient-derived xenograft (PDX) models to recapitulate tumor heterogeneity .

- For Synthesis: Prioritize modular approaches to generate analogs for structure-activity relationship (SAR) libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.